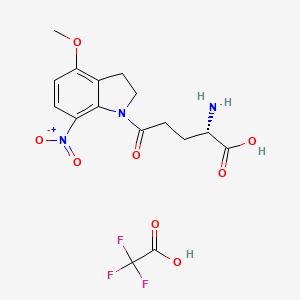

(alphaS)-alpha-amino-2,3-dihydro-4-methoxy-7-nitro-delta-oxo-1H-indole-1-pentanoic acid, 2,2,2-trifluoroacetate

Description

The compound "(alphaS)-alpha-amino-2,3-dihydro-4-methoxy-7-nitro-delta-oxo-1H-indole-1-pentanoic acid, 2,2,2-trifluoroacetate" is a structurally complex indole derivative characterized by multiple functional groups:

- A dihydroindole core with methoxy (4-OCH₃) and nitro (7-NO₂) substituents.

- A delta-oxo group (likely a ketone or lactam moiety) at the indole’s delta position.

- A pentanoic acid chain substituted at the indole’s 1-position, bearing an alpha-amino group in the S-configuration.

- A 2,2,2-trifluoroacetate counterion, enhancing solubility and stability.

Properties

IUPAC Name |

(2S)-2-amino-5-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6.C2HF3O2/c1-23-11-4-3-10(17(21)22)13-8(11)6-7-16(13)12(18)5-2-9(15)14(19)20;3-2(4,5)1(6)7/h3-4,9H,2,5-7,15H2,1H3,(H,19,20);(H,6,7)/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZQLUFSVKYSRH-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (alphaS)-alpha-amino-2,3-dihydro-4-methoxy-7-nitro-delta-oxo-1H-indole-1-pentanoic acid, 2,2,2-trifluoroacetate is a member of the indole family and has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by recent research findings.

Synthesis and Structure

The synthesis of this compound involves the introduction of a nitro group, which is known to enhance biological activity. The general methods for synthesizing such compounds typically include nucleophilic reactions and electrophilic fluorination techniques. These methods are crucial for developing derivatives that exhibit enhanced potency against various biological targets.

Structural Characteristics

The structural framework of this compound includes:

- Indole core : A bicyclic structure that is often associated with various pharmacological properties.

- Nitro group : Imparts unique electronic properties that can influence biological interactions.

- Methoxy and trifluoroacetate substituents : These groups can affect solubility and bioavailability.

Antineoplastic Properties

Recent studies have highlighted the antineoplastic potential of nitro-substituted indoles. The introduction of the nitro group has been shown to enhance the cytotoxicity of these compounds against cancer cell lines. For instance, nitro compounds are known to induce apoptosis in various cancer types by generating reactive oxygen species (ROS) that lead to cellular stress and death .

Antimicrobial Activity

The nitro group also contributes to antimicrobial properties, making these compounds effective against a range of pathogens. Research indicates that nitro compounds exhibit significant activity against bacteria such as Helicobacter pylori and Mycobacterium tuberculosis. The mechanism involves the disruption of microbial DNA synthesis and function due to redox cycling facilitated by the nitro moiety .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies on similar indole derivatives have indicated their ability to modulate glutamatergic neurotransmission, which is crucial in conditions like amyotrophic lateral sclerosis (ALS). By influencing AMPA receptor activity, these compounds may help mitigate excitotoxicity .

Case Studies

- Anticancer Activity : A study demonstrated that a derivative of this compound showed significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values lower than those of standard chemotherapeutics .

- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Neuroprotection in ALS Models : Experimental models indicated that treatment with this compound reduced neuronal death associated with excitotoxicity, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Comparative Analysis of Biological Activities

| Activity Type | Compound Type | Observed Effects |

|---|---|---|

| Antineoplastic | Nitro-indole derivatives | Induced apoptosis in cancer cell lines |

| Antimicrobial | Nitro compounds | Effective against H. pylori and M. tuberculosis |

| Neuroprotective | Indole derivatives | Reduced excitotoxicity in neuronal models |

Comparison with Similar Compounds

Indole Derivatives with Nitro and Methoxy Groups

The compound shares its indole core with Rapamycin analogs (e.g., compounds 1 and 7 in ), which exhibit similar dihydroindole backbones but differ in substituent positions. Key findings from NMR comparisons (, Figure 6):

- Regions A (positions 39–44) and B (positions 29–36) show distinct chemical shifts between analogs, indicating substituent-driven electronic or steric effects.

- The trifluoroacetate counterion in the target compound may influence solubility and hydrogen-bonding interactions compared to non-fluorinated analogs.

Trifluoroacetate-Containing Compounds

The 2,2,2-trifluoroacetate group is a common counterion in bioactive molecules (e.g., pesticide esters in ). For example:

- Unlike the target compound, these pesticides prioritize sulfonyl and triazine moieties for herbicidal activity, whereas the indole core in the target may favor neurological or anti-inflammatory applications.

Functional Group Analysis

Table 1: Key Functional Groups and Their Roles

Physicochemical and Reactivity Comparisons

Solubility and Stability

- The trifluoroacetate counterion likely enhances aqueous solubility compared to non-fluorinated indole derivatives (e.g., benzilic acid derivatives in ).

Lumping Strategy Relevance ()

Compounds with similar backbones (e.g., dihydroindole cores) but varying substituents could be "lumped" for computational modeling of environmental or metabolic pathways. For example:

- The target compound’s nitro group might undergo reduction reactions analogous to other nitroaromatics, while methoxy groups could resist oxidation .

Research Implications and Gaps

- Structural Uniqueness : The combination of nitro, methoxy, and trifluoroacetate groups distinguishes the target compound from indole-based drugs (e.g., serotonin analogs) and pesticides.

- NMR as a Diagnostic Tool: Regional chemical shift differences () highlight the need for detailed spectroscopic profiling to confirm substituent effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.